molecular formula C17H16N2O6S B1425616 (S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione CAS No. 1384439-80-8

(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione

Cat. No. B1425616
M. Wt: 376.4 g/mol
InChI Key: VAAYDZXCBWCOCK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains an isoindole-1,3-dione group, a methanesulfonyl-ethyl group, and a 3,4-dihydroxy-phenyl group. The presence of the amino group and the 3,4-dihydroxy-phenyl group suggests that it might be related to the class of compounds known as catechols .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of DOPA, a compound containing a 3,4-dihydroxy-phenyl group, has been achieved through various methods, including microbiological synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dihydroxy-phenyl group could potentially impart certain antioxidant properties .

Scientific Research Applications

Application 1: Vaccine Adjuvants

  • Summary of the Application : The molecule (S)-4,5-dihydroxy-2,3-pentanedione (DPD) is produced by many different species of bacteria and is involved in bacterial communication. DPD is the precursor of signal molecule autoinducer-2 (AI-2) and has high potential to be used as a vaccine adjuvant. Vaccine adjuvants are compounds that enhance the stability and immunogenicity of vaccine antigens, modulate efficacy, and increase the immune response to a particular antigen .
  • Methods of Application or Experimental Procedures : In this study, a gonorrhea vaccine that was previously formulated in the laboratory was used, in which whole-cell inactivated N. gonorrhea was entrapped in a polymer matrix of a microparticle formulation .
  • Results or Outcomes : The microparticulate form of (S)-DPD was found to have an adjuvant effect with the gonorrhea vaccine. Several synthetic analogs of the (S)-DPD molecule were evaluated for their immunogenicity and adjuvanticity. Among these analogs, ent—DPD, n-butyl—DPD, and isobutyl—DPD were found to be immunogenic toward antigens and showed adjuvant efficacy with microparticulate gonorrhea vaccines .

Application 2: Synthesis of Esters

  • Summary of the Application : 3-(3,4-Dihydroxyphenyl)propionic acid, a compound similar to the one you mentioned, can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating . This reaction is an example of esterification, a common reaction in organic chemistry where a carboxylic acid reacts with an alcohol to produce an ester.
  • Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the exact conditions used for the reaction, but generally, the reaction would involve heating the 3-(3,4-dihydroxyphenyl)propionic acid with an alcohol in the presence of a catalyst .
  • Results or Outcomes : The outcome of the reaction would be the formation of the ester, 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester .

Application 3: Nonlinear Optical Studies

  • Summary of the Application : A compound similar to the one you mentioned, (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone (2,3,4 DHMP), was investigated for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.
  • Methods of Application or Experimental Procedures : The study involved geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of the compound using different DFT methods .
  • Results or Outcomes : The compound was found to have a high second-order polarizability, making it a good candidate for nonlinear optical applications .

Application 4: Synthesis of Esters

  • Summary of the Application : 3-(3,4-Dihydroxyphenyl)propionic acid, a compound similar to the one you mentioned, can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating . This reaction is an example of esterification, a common reaction in organic chemistry where a carboxylic acid reacts with an alcohol to produce an ester.
  • Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the exact conditions used for the reaction, but generally, the reaction would involve heating the 3-(3,4-dihydroxyphenyl)propionic acid with an alcohol in the presence of a catalyst .
  • Results or Outcomes : The outcome of the reaction would be the formation of the ester, 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester .

Application 5: Nonlinear Optical Studies

  • Summary of the Application : A compound similar to the one you mentioned, (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone (2,3,4 DHMP), was investigated for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.
  • Methods of Application or Experimental Procedures : The study involved geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of the compound using different DFT methods .
  • Results or Outcomes : The compound was found to have a high second-order polarizability, making it a good candidate for nonlinear optical applications .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and the amount of exposure. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could be diverse, depending on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-amino-2-[(1S)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAYDZXCBWCOCK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione
Reactant of Route 2
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione
Reactant of Route 3
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione
Reactant of Route 4
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione
Reactant of Route 5
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione
Reactant of Route 6
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione

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